2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is the anaplastic lymphoma kinase (ALK-5) . ALK-5 is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in cell growth and differentiation .
Mode of Action
this compound acts as an inhibitor of ALK-5 . By binding to the kinase, it prevents the phosphorylation and activation of the enzyme . This inhibition disrupts the signal transduction pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the ALK-5 signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK-5, the compound disrupts these processes, leading to potential anti-tumor effects .
Result of Action
The inhibition of ALK-5 by this compound can lead to anti-tumor effects . By disrupting the signaling pathways that promote cell growth and survival, the compound can potentially inhibit the growth of tumors where the ALK-5 enzyme is implicated .
Biochemical Analysis
Biochemical Properties
It is known to be a synthetic intermediate of anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs that block the action of ALK, a protein that can promote the growth of cancer cells .
Cellular Effects
As a synthetic intermediate of ALK inhibitors, it may influence cell function by inhibiting the action of ALK, thereby preventing the growth of cancer cells .
Molecular Mechanism
As a synthetic intermediate of ALK inhibitors, it may exert its effects at the molecular level by binding to ALK and inhibiting its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves the alkylation and chlorination of 4-aminobenzoic acid . The specific steps include:
Alkylation: 4-aminobenzoic acid is alkylated using isopropylsulfonyl chloride under basic conditions.
Chlorination: The resulting product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a corresponding amine derivative, while oxidation with m-CPBA forms a sulfone .
Scientific Research Applications
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Known for its high reactivity and versatility in organic synthesis.
4-Pyrimidinamine,2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl): Similar structure but different functional groups, leading to varied reactivity and applications.
(2,5-Dichloropyrimidin-4-yl)[2-(propan-2-yl)sulfonyl]phenylamine: Another closely related compound with distinct properties and uses.
Uniqueness
This compound stands out due to its specific combination of chlorine and isopropylsulfonyl groups, which confer unique reactivity and biological activity . This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVLDJAVSQZSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732887 | |
Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-16-8 | |
Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?
A1: this compound (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.